Cas no 2229621-75-2 (1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol
- 1-{5-chlorothieno[3,2-b]pyridin-2-yl}-2,2,2-trifluoroethan-1-ol
- 2229621-75-2
- EN300-1951867
-
- インチ: 1S/C9H5ClF3NOS/c10-7-2-1-5-4(14-7)3-6(16-5)8(15)9(11,12)13/h1-3,8,15H
- InChIKey: AJKMNQBOYDPLGO-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=C(C(C(F)(F)F)O)S2)N=1
計算された属性
- せいみつぶんしりょう: 266.9732471g/mol
- どういたいしつりょう: 266.9732471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 61.4Ų
1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1951867-2.5g |
1-{5-chlorothieno[3,2-b]pyridin-2-yl}-2,2,2-trifluoroethan-1-ol |
2229621-75-2 | 2.5g |
$3136.0 | 2023-09-17 | ||
Enamine | EN300-1951867-0.5g |
1-{5-chlorothieno[3,2-b]pyridin-2-yl}-2,2,2-trifluoroethan-1-ol |
2229621-75-2 | 0.5g |
$1536.0 | 2023-09-17 | ||
Enamine | EN300-1951867-10.0g |
1-{5-chlorothieno[3,2-b]pyridin-2-yl}-2,2,2-trifluoroethan-1-ol |
2229621-75-2 | 10g |
$6882.0 | 2023-06-01 | ||
Enamine | EN300-1951867-0.25g |
1-{5-chlorothieno[3,2-b]pyridin-2-yl}-2,2,2-trifluoroethan-1-ol |
2229621-75-2 | 0.25g |
$1472.0 | 2023-09-17 | ||
Enamine | EN300-1951867-1.0g |
1-{5-chlorothieno[3,2-b]pyridin-2-yl}-2,2,2-trifluoroethan-1-ol |
2229621-75-2 | 1g |
$1599.0 | 2023-06-01 | ||
Enamine | EN300-1951867-10g |
1-{5-chlorothieno[3,2-b]pyridin-2-yl}-2,2,2-trifluoroethan-1-ol |
2229621-75-2 | 10g |
$6882.0 | 2023-09-17 | ||
Enamine | EN300-1951867-0.1g |
1-{5-chlorothieno[3,2-b]pyridin-2-yl}-2,2,2-trifluoroethan-1-ol |
2229621-75-2 | 0.1g |
$1408.0 | 2023-09-17 | ||
Enamine | EN300-1951867-5g |
1-{5-chlorothieno[3,2-b]pyridin-2-yl}-2,2,2-trifluoroethan-1-ol |
2229621-75-2 | 5g |
$4641.0 | 2023-09-17 | ||
Enamine | EN300-1951867-1g |
1-{5-chlorothieno[3,2-b]pyridin-2-yl}-2,2,2-trifluoroethan-1-ol |
2229621-75-2 | 1g |
$1599.0 | 2023-09-17 | ||
Enamine | EN300-1951867-0.05g |
1-{5-chlorothieno[3,2-b]pyridin-2-yl}-2,2,2-trifluoroethan-1-ol |
2229621-75-2 | 0.05g |
$1344.0 | 2023-09-17 |
1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol 関連文献
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-olに関する追加情報
Introduction to 1-{5-chlorothieno[3,2-b]pyridin-2-yl}-2,2,2-trifluoroethan-1-ol (CAS No. 2229621-75-2)
The compound 1-{5-chlorothieno[3,2-b]pyridin-2-yl}-trifluoroethan-1-ol (CAS No. 2229621-75-7) is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of heterocyclic compounds, specifically featuring a thienopyridine ring system substituted with a trifluoroethyl alcohol group. The presence of the chloro group at the 5-position of the thienopyridine ring introduces additional electronic and steric effects, which significantly influence its chemical reactivity and biological activity.
The synthesis of this compound involves a series of advanced organic reactions, including nucleophilic aromatic substitution and alkylation processes. The incorporation of the trifluoroethyl alcohol group enhances the compound's solubility in polar solvents and its ability to participate in hydrogen bonding interactions. This makes it a valuable intermediate in the development of novel pharmaceutical agents and advanced materials.
Recent studies have highlighted the potential of 1-{5-chlorothieno[3,2-b]pyridin-yl}-trifluoroethan-1-ol as a building block for constructing bioactive molecules. For instance, researchers have explored its use in designing inhibitors for various enzyme targets, including kinases and proteases. The trifluoroethyl alcohol moiety has been shown to act as a versatile functional group that can be further modified to enhance bioavailability and target specificity.
In addition to its role in drug discovery, this compound has also found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). The thienopyridine core contributes to the molecule's stability and conjugation length, while the trifluoroethyl alcohol group provides tunable surface properties.
The development of efficient synthetic routes for this compound has been an area of active research. Recent advancements have focused on improving yields and reducing reaction times through the use of microwave-assisted synthesis and catalytic systems. These innovations have made it possible to scale up production for both academic and industrial applications.
In terms of biological activity, 1-{5-chlorothieno[3,4-b]pyridin-yl}-trifluoroethan-1-ol has demonstrated potent inhibitory effects against several disease-related targets. For example, studies have shown that it can effectively block the activity of certain oncogenic kinases, making it a potential candidate for anti-cancer drug development. Furthermore, its ability to modulate ion channels has opened up new avenues for treating neurological disorders.
The structural versatility of this compound also lends itself well to combinatorial chemistry approaches. By varying substituents on the thienopyridine ring or modifying the trifluoroethyl alcohol group, researchers can generate libraries of related compounds with diverse biological profiles. This approach has been instrumental in identifying lead compounds for various therapeutic areas.
In conclusion, 1-{5-chlorothieno[3,b]pyridin-yl}-trifluoroethan-1-ol (CAS No. 2296) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique structure, combined with recent advances in synthetic methodologies and biological studies, positions it as a key player in future research and development efforts.
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